REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=O)[S:8][C:4]=2[CH:3]=1.[NH4+].[OH-].O=P(Cl)(Cl)[Cl:16]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([Cl:16])[S:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(NC(S2)=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected by filtration
|
Type
|
WASH
|
Details
|
Washing with water
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |